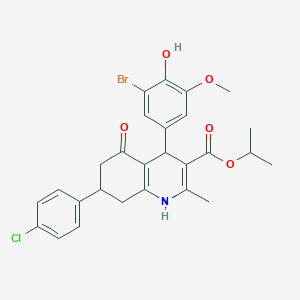

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a complex substitution pattern. Its structure includes:

- Propan-2-yl ester group: Enhances lipophilicity compared to smaller esters like methyl or ethyl.

Crystallographic characterization of similar compounds (e.g., ) typically employs software like SHELXL for refinement and OLEX2 for structure solution and visualization .

Properties

Molecular Formula |

C27H27BrClNO5 |

|---|---|

Molecular Weight |

560.9 g/mol |

IUPAC Name |

propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C27H27BrClNO5/c1-13(2)35-27(33)23-14(3)30-20-10-16(15-5-7-18(29)8-6-15)11-21(31)25(20)24(23)17-9-19(28)26(32)22(12-17)34-4/h5-9,12-13,16,24,30,32H,10-11H2,1-4H3 |

InChI Key |

OSHRVAZBLVYRAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Component Roles

The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization steps (Figure 1). The aldehyde and β-ketoester form an enamine intermediate, which reacts with the diketone to assemble the hexahydroquinoline skeleton. The 7-(4-chlorophenyl) group originates from the diketone, while the 4-(3-bromo-4-hydroxy-5-methoxyphenyl) moiety derives from the aldehyde.

Optimization of Reaction Conditions

Catalytic Systems

ZrOCl₂·8H₂O : A green catalyst achieving 83–92% yields in analogous hexahydroquinoline syntheses at 0.15 mol% loading and 83.75°C. Its Lewis acidity facilitates enamine formation and cyclization.

Piperidine/Acetic Acid : A traditional catalytic system (5–10 mol% each) in dichloromethane under reflux with azeotropic water removal, yielding 52–98% in related reactions.

Table 1: Catalyst Performance in Analogous HHQ Syntheses

Solvent and Temperature

-

Trifluoroethanol (TFE) : Enhances reaction rates via polar aprotic effects, enabling 50°C reactions with 97% yields for fluorinated analogs.

-

Dichloromethane with Dean-Stark Trap : Facilitates water removal during reflux, critical for preventing hydrolysis of intermediates.

Stepwise Synthesis and Work-Up

Synthetic Procedure

Yield and Purity

-

Purity Validation : HPLC or NMR confirms >95% purity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 1.2 (d, 6H, isopropyl CH₃), 2.3 (s, 3H, C2-CH₃), 5.1 (m, 1H, isopropyl CH), 6.8–7.4 (m, aromatic H).

-

IR (KBr) : 3265 cm⁻¹ (OH), 1734 cm⁻¹ (ester C=O), 1685 cm⁻¹ (cyclohexenone C=O).

Comparative Methodological Analysis

Table 2: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| ZrOCl₂·8H₂O Catalysis | High yield, green chemistry, short reaction time | Requires precise temperature control |

| Piperidine/AcOH | Broad substrate tolerance, high yields | Longer reaction times (24 h) |

| TFE Solvent | Mild conditions, excellent solubility | High cost, environmental concerns |

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl functionalities.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of quinoline structures can inhibit the growth of various cancer cell lines.

Case Study:

A study conducted by Bouabdallah et al. demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF7 and NCI-H460 with IC50 values ranging from 3.25 mg/mL to 42.30 µM . This suggests that the compound may have similar potential for anticancer activity.

Anti-inflammatory Properties

Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects. The incorporation of halogenated phenolic groups has been linked to enhanced biological activity.

Research Findings:

A review highlighted the anti-inflammatory effects of pyrazole derivatives which share structural similarities with the compound . These derivatives were found to effectively inhibit inflammatory pathways in vitro . This points towards the potential of this compound as a candidate for further studies in inflammation-related disorders.

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been documented.

Case Study:

Research has shown that certain quinoline derivatives exhibit broad-spectrum antimicrobial activity against various pathogens. The structural features such as the presence of bromine and methoxy groups are believed to enhance their interaction with microbial targets . This suggests a potential application for the compound in developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of compounds to biological targets. For this compound, such studies are crucial for understanding its mechanism of action.

Findings:

In silico studies have indicated that similar compounds can effectively bind to key proteins involved in cancer progression and inflammation . These findings support the hypothesis that this compound may also interact favorably with these targets.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would involve its interaction with specific molecular targets. These could include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Key Observations:

Ester Group Impact: Propan-2-yl in the target compound likely improves membrane permeability compared to methyl or ethyl esters .

Substituent Effects: Halogenation: The 4-chlorophenyl group in the target compound may enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs . Hydroxy and Methoxy Groups: These substituents facilitate hydrogen bonding, influencing crystal packing and solubility. For example, the ethyl ester (1360869-92-6) with a 3-hydroxyphenyl group shows stronger H-bonding than the methoxy-substituted DL-methyl ester .

Biological Relevance :

- While direct data on the target compound is unavailable, 1,4-dihydropyridine analogs (e.g., ) exhibit calcium modulation, antibacterial, and antioxidant activities. The target’s bromo and chloro substituents may confer unique bioactivity profiles .

Biological Activity

The compound Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C29H32BrNO7 |

| Molecular Weight | 586.47 g/mol |

| CAS Number | 494193-92-9 |

This compound features a hexahydroquinoline core, which is known for various pharmacological properties. The presence of bromine, chlorine, and methoxy groups contributes to its unique biological profile.

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, a structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like bromine and chlorine enhances cytotoxicity against various cancer cell lines. Compounds structurally related to our target compound have shown IC50 values in the low micromolar range against cancer cell lines such as A431 and HT29, suggesting potential effectiveness as anticancer agents .

Antimicrobial Properties

Research has demonstrated that compounds with similar quinoline structures possess antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth. For example, studies on related compounds have reported minimum inhibitory concentrations (MIC) against pathogens like Salmonella typhi and Bacillus subtilis ranging from 7.8 to 46.9 µg/mL .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of DNA Synthesis : By intercalating into DNA or inhibiting topoisomerases.

- Apoptosis Induction : Triggering programmed cell death in cancer cells through the activation of caspases.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in cells.

Case Studies

-

Anticancer Study :

In a study involving synthesized derivatives of quinoline, several compounds exhibited potent activity against human cancer cell lines with IC50 values significantly lower than standard chemotherapy agents like doxorubicin . This suggests that our compound may also possess similar properties. -

Antimicrobial Efficacy :

A comparative study on quinoline derivatives showed that those containing halogen substitutions had improved antibacterial effects. The presence of the bromine atom in our compound likely contributes to enhanced activity against resistant bacterial strains .

Q & A

Q. What synthetic strategies are recommended for constructing the hexahydroquinoline core in this compound?

The hexahydroquinoline scaffold can be synthesized via Hantzsch-type cyclocondensation reactions. Key steps include:

- Cyclocondensation : Reacting β-keto esters (e.g., ethyl acetoacetate) with substituted aryl aldehydes and ammonium acetate under reflux in ethanol .

- Substituent Introduction : Bromine and methoxy groups can be introduced via electrophilic aromatic substitution or palladium-catalyzed coupling reactions. The 4-chlorophenyl group is typically incorporated through Suzuki-Miyaura cross-coupling .

- Esterification : The propan-2-yl ester is formed by reacting the carboxylic acid intermediate with isopropyl alcohol under acidic conditions (e.g., H₂SO₄ catalysis) .

Q. How should researchers verify the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% by UV detection at 254 nm) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for bromo and chlorophenyl groups) .

- IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺ calculated for C₃₁H₂₈BrClNO₆: 648.08) .

Q. What precautions are critical for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation of phenolic –OH groups .

- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can contradictory crystallographic and computational data for this compound be resolved?

Discrepancies between X-ray structures (e.g., bond lengths in the hexahydroquinoline ring) and DFT-optimized geometries may arise from crystal packing effects. To resolve this:

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds between –OH and ester groups) .

- Compare torsional angles in the solid state (from crystallography) with gas-phase DFT calculations (B3LYP/6-311+G(d,p)) to identify conformational flexibility .

Q. What methodologies optimize the regioselective bromination of the 3-position on the phenyl ring?

- Electrophilic Bromination : Use Br₂ in acetic acid at 0°C with FeBr₃ catalysis. Monitor reaction progress via TLC to avoid over-bromination .

- Directed Ortho-Metalation : Employ a directing group (e.g., –OMe) to position bromine at the 3-position. Use n-BuLi and Br₂ in THF at –78°C .

- Validation : ¹H NMR coupling patterns (e.g., doublet of doublets for adjacent protons on the brominated ring) confirm regioselectivity .

Q. How do steric and electronic effects of substituents influence the compound’s stability in biological assays?

- Steric Effects : The 2-methyl group on the quinoline ring reduces rotational freedom, enhancing metabolic stability .

- Electronic Effects : The electron-withdrawing bromo and chloro groups increase electrophilicity, potentially improving target binding but risking off-target reactivity. Use Hammett constants (σₚ for –Br = +0.23, –Cl = +0.11) to predict substituent impacts .

- Accelerated Stability Testing : Expose the compound to PBS (pH 7.4) at 37°C for 72 hours and monitor degradation via LC-MS .

Methodological Considerations

Q. What analytical techniques are suitable for tracking reaction intermediates during synthesis?

- In Situ IR Spectroscopy : Monitor carbonyl group transformations (e.g., ketone to ester) in real time .

- LC-MS/MS : Identify intermediates with low abundance using multiple reaction monitoring (MRM) .

- Isolation via Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate intermediates for NMR characterization .

Q. How can researchers mitigate racemization during propan-2-yl ester formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.